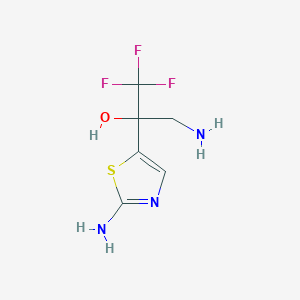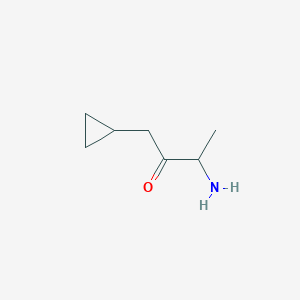
3-Amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol is a complex organic compound that features a thiazole ring, multiple amino groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Amination: The amino groups are introduced through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
3-Amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is used in the synthesis of advanced intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: Lacks the trifluoromethyl group and has different reactivity and biological activity.
3-Amino-2-(2-amino-1,3-thiazol-5-yl)propan-2-ol: Similar structure but without the trifluoromethyl group, leading to different chemical properties.
1,1,1-Trifluoro-2-propanol: Lacks the thiazole ring and amino groups, resulting in different applications and reactivity.
Uniqueness
3-Amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of the thiazole ring, multiple amino groups, and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C6H8F3N3OS |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-amino-2-(2-amino-1,3-thiazol-5-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C6H8F3N3OS/c7-6(8,9)5(13,2-10)3-1-12-4(11)14-3/h1,13H,2,10H2,(H2,11,12) |
InChI Key |
JMMQXMOHKLQRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)





![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)

![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)


![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)

